molecular formula C14H14OS B14287895 1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene CAS No. 116525-27-0

1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene

Cat. No.: B14287895
CAS No.: 116525-27-0
M. Wt: 230.33 g/mol
InChI Key: IXYRTZGHERUCAR-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene is an organic compound that features a naphthalene ring substituted with a sulfinyl group and a methylpropene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene typically involves the reaction of naphthalene with 2-methylprop-2-ene-1-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methylpropene group can undergo electrophilic substitution reactions, such as halogenation or nitration, in the presence of appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Formation of 1-(2-Methylprop-2-ene-1-sulfonyl)naphthalene.

    Reduction: Formation of 1-(2-Methylprop-2-ene-1-thio)naphthalene.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene depends on the specific application and the target molecule or pathway. In general, the sulfinyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound. The methylpropene group can participate in various chemical reactions, such as electrophilic addition or substitution, depending on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-Methylprop-1-ene: A simple alkene with similar reactivity in electrophilic addition reactions.

    Naphthalene: The parent compound, which undergoes similar substitution reactions but lacks the sulfinyl and methylpropene groups.

    1-(2-Methylprop-2-ene-1-sulfonyl)naphthalene: An oxidized derivative with different chemical properties and reactivity.

Uniqueness

1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene is unique due to the presence of both the sulfinyl and methylpropene groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

116525-27-0

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

1-(2-methylprop-2-enylsulfinyl)naphthalene

InChI

InChI=1S/C14H14OS/c1-11(2)10-16(15)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1,10H2,2H3

InChI Key

IXYRTZGHERUCAR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CS(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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